molecular formula C18H17N3O2S2 B2879671 N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide CAS No. 1021206-10-9

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2879671
CAS No.: 1021206-10-9
M. Wt: 371.47
InChI Key: MHQOKFAYHSOXEO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole derivative designed for advanced scientific research. Thiazole-based compounds are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry. This particular molecule integrates a methoxyphenyl group and a pyridinylmethylthio moiety, which are known to influence both the compound's binding affinity and its pharmacokinetic properties. Its structure suggests potential for applications in antimicrobial and enzyme inhibition studies. Specifically, structurally similar compounds have demonstrated significant urease inhibitory activity, which is a key virulence factor for pathogens like Helicobacter pylori . The mechanism of action for such compounds often involves interactions with enzyme active sites, potentially through hydrogen bonding and hydrophobic interactions with key residues . Researchers can investigate this compound as a core structure for developing novel therapeutic agents or as a biochemical probe to study specific enzymatic pathways. As with all compounds of this class, its efficacy is highly dependent on the specific research context and target. Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use. Researchers should conduct their own experiments to verify the compound's suitability for specific applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-16-4-2-3-14(9-16)20-17(22)10-15-12-25-18(21-15)24-11-13-5-7-19-8-6-13/h2-9,12H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQOKFAYHSOXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-methoxyphenyl acetamide with thiazole and pyridine derivatives. The synthesis typically involves:

  • Formation of Thiazole Ring : The thiazole moiety is introduced via a condensation reaction involving thioketones and appropriate amines.
  • Pyridine Substitution : Pyridin-4-ylmethyl groups are incorporated using alkylation techniques, enhancing the compound's lipophilicity and biological activity.

The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of critical functional groups that contribute to its biological activity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase

The mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Effective against resistant strains
Escherichia coli64Moderate effectiveness

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and pyridine rings significantly influence biological activity. For instance:

  • Methoxy Group : The presence of a methoxy group at the 3-position on the phenyl ring enhances lipophilicity, improving cell membrane permeability.
  • Pyridine Substitution : Variations in the pyridine ring's position and substituents alter binding affinity to target proteins, impacting efficacy.

Case Studies

  • Case Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models, indicating its potential for further development as an anticancer drug .
  • Antimicrobial Efficacy Investigation : Another investigation focused on the antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, suggesting it could be a candidate for treating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and biological activities based on the evidence:

Compound Name (ID) Key Substituents Synthetic Yield Biological Activity (MIC/IC₅₀) Reference
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-Methylthiazole, m-tolyl 85% MIC: 6.25–12.5 µg/mL (bacterial)
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 3-Chlorophenylthiazole, m-tolyl 90% MIC: 12.5 µg/mL (fungal)
N-(4-Methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide Pyrazolopyrimidine sulfanyl, 4-methoxyphenyl Not reported Not reported
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) Bromophenyl, triazinoindolethio 95% Not reported

Structural Features and Functional Group Impact

  • Thiazole Core: The thiazole ring is a common feature in all compounds, with substitutions at the 2- and 4-positions influencing electronic properties and binding affinity. For example, the pyridin-4-ylmethylthio group in the target compound may enhance solubility and π-π stacking compared to bulkier substituents like triazinoindolethio in compound 26 .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely reported method for synthesizing 2,4-disubstituted thiazoles. For this compound, the protocol involves:

  • Reacting ethyl 2-chloroacetoacetate with a custom thioamide precursor derived from pyridin-4-ylmethanethiol.
  • Cyclization under refluxing ethanol to yield ethyl 2-((pyridin-4-ylmethyl)thio)thiazole-4-carboxylate (Intermediate I).

Representative Conditions

Component Quantity Conditions Yield
Ethyl 2-chloroacetoacetate 10 mmol Reflux in EtOH, 6 h 72%
Pyridin-4-ylmethanethioamide 10 mmol TLC monitoring (EtOAc/hexane)

Intermediate I is hydrolyzed to the carboxylic acid using 6M HCl, followed by activation with thionyl chloride to form the acid chloride.

Alternative Cyclocondensation Approaches

Recent studies highlight microwave-assisted synthesis for improved efficiency:

  • A mixture of chloroacetamide derivatives and thioureas in DMF under microwave irradiation (150°C, 20 min) achieves cyclization with 85% yield. This method reduces side products compared to traditional reflux.

Thioether Linkage Installation

Nucleophilic Substitution

The (pyridin-4-ylmethyl)thio group is introduced via displacement of a halogen at position 2 of the thiazole:

  • 2-Bromothiazole-4-acetic acid is treated with pyridin-4-ylmethanethiol in acetonitrile.
  • Piperidine (2 eq.) catalyzes the reaction at 60°C for 3 h.

Optimized Parameters

  • Solvent: Acetonitrile
  • Base: Piperidine (2 eq.)
  • Temperature: 60°C
  • Yield: 78%

Oxidative Coupling

For substrates lacking a leaving group, Cu(I)-catalyzed coupling between 2-mercaptothiazole and 4-(bromomethyl)pyridine in DMSO achieves the thioether bond with 65% yield.

Acetamide Functionalization

Chloroacetylation of 3-Methoxyaniline

  • 3-Methoxyaniline (10 mmol) reacts with chloroacetyl chloride (12 mmol) in THF at 0°C.
  • Triethylamine (15 mmol) is added dropwise to absorb HCl.

Reaction Profile

  • Time: 3 h
  • Workup: Filtration, washing with cold water
  • Yield: 89% of 2-chloro-N-(3-methoxyphenyl)acetamide

Amidation of Thiazole Intermediate

The acid chloride derivative of 2-((pyridin-4-ylmethyl)thio)thiazole-4-acetic acid reacts with 3-methoxyaniline in dichloromethane:

  • N,N-Diisopropylethylamine (DIPEA) is used as a base.
  • Stirring at room temperature for 12 h yields the final product.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, 2H, pyridine-H), 7.44 (t, 1H, Ar-H), 6.72–6.68 (m, 3H, Ar-H), 4.32 (s, 2H, SCH₂), 3.77 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO).
  • IR (KBr): 3265 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Comparative Evaluation of Synthetic Routes

Route Efficiency

Method Steps Total Yield Key Advantage
Hantzsch + Substitution 4 52% Scalability
Microwave Cyclization 3 63% Reduced reaction time
Oxidative Coupling 3 48% No pre-functionalized halo

Purity Challenges

  • Byproduct Formation: Thiazole dimerization occurs at temperatures >80°C, necessitating strict thermal control.
  • Solvent Choice: DMSO improves thiol solubility but complicates product isolation; acetonitrile offers better phase separation.

Industrial-Scale Considerations

  • Cost Analysis: Pyridin-4-ylmethanethiol (₹12,500/g) contributes to 68% of raw material costs, prompting exploration of cheaper thiourea precursors.
  • Green Chemistry: Recent advances employ ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents, reducing E-factor by 40%.

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